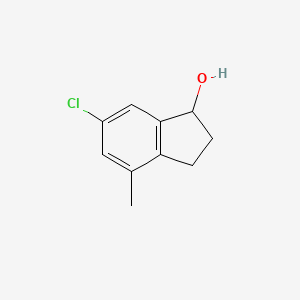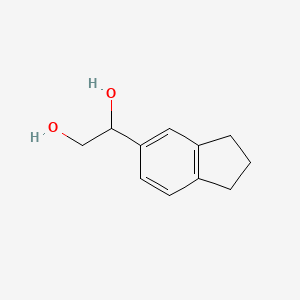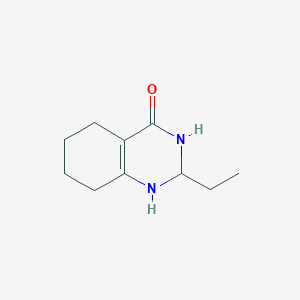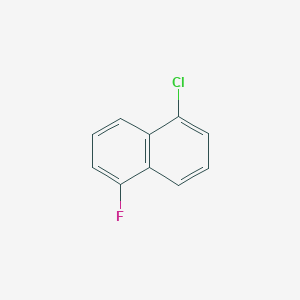
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indenols It features a chloro and a methyl group attached to the indene ring system, which is a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-chloro-2-methylbenzene with cyclopentadiene, followed by catalytic hydrogenation to yield the desired indenol. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chloro group, yielding a dechlorinated indenol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: 6-Amino-4-methyl-2,3-dihydro-1H-inden-1-ol or 6-Thio-4-methyl-2,3-dihydro-1H-inden-1-ol.
Aplicaciones Científicas De Investigación
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-2,3-dihydro-1H-inden-1-ol: Lacks the chloro substituent.
6-Amino-4-methyl-2,3-dihydro-1H-inden-1-ol: Contains an amino group instead of a chloro group.
Uniqueness
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chloro and hydroxyl groups on the indene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
6-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10,12H,2-3H2,1H3 |
Clave InChI |
GZLRGXFFQWBARL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1CCC2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)


![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
![2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid](/img/structure/B11910823.png)



![N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B11910844.png)


![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)

